Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate
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Overview
Description
Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry . The presence of fluorine and iodine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization, and condensation reactions.
Introduction of Fluorine and Iodine: The fluorine and iodine atoms are introduced through halogenation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. These may include continuous flow reactions and the use of automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of indazole oxides.
Reduction: Formation of dehalogenated indazole derivatives.
Coupling: Formation of biaryl or diaryl indazole derivatives.
Scientific Research Applications
Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Chemical Biology: Serves as a probe for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms enhance its binding affinity and select
Properties
CAS No. |
944904-46-5 |
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Molecular Formula |
C12H12FIN2O2 |
Molecular Weight |
362.14 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-9-6-7(13)4-5-8(9)10(14)15-16/h4-6H,1-3H3 |
InChI Key |
OZDYRULATLBCAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C(=N1)I |
Origin of Product |
United States |
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